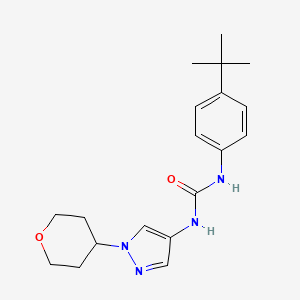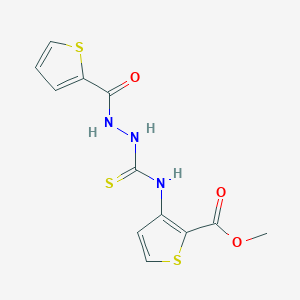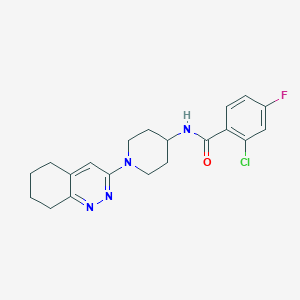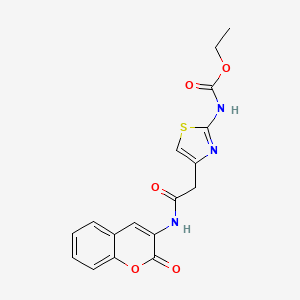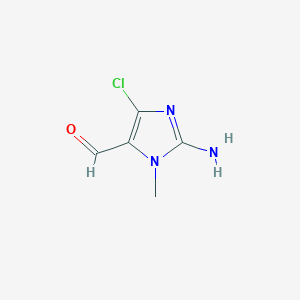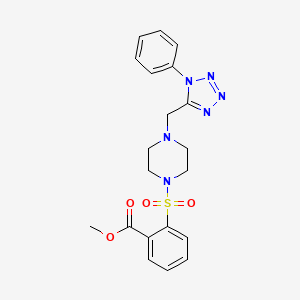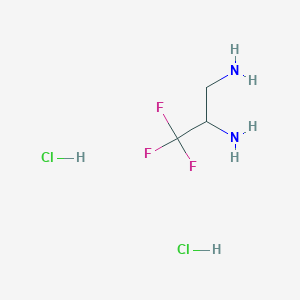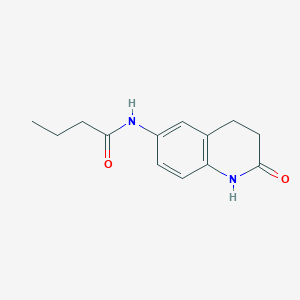
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butyramide” is a chemical compound with the molecular formula C13H11N3O3 . It has a molecular weight of 257.24 g/mol . The IUPAC name for this compound is N - (2-oxo-3,4-dihydro-1 H -quinolin-6-yl)-1,2-oxazole-5-carboxamide .
Molecular Structure Analysis
The molecular structure of “N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butyramide” can be represented by the canonical SMILES string: C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=NO3 . This representation encodes the structure of the molecule in a linear string of symbols.Physical And Chemical Properties Analysis
“N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butyramide” has a molecular weight of 257.24 g/mol, an XLogP3-AA value of 0.7, and a topological polar surface area of 84.2 Ų . It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds . Its exact mass and monoisotopic mass are both 257.08004122 g/mol .Scientific Research Applications
Synthesis and Biological Evaluation
Antimicrobial and Antitumor Applications : Tetrahydroquinoline derivatives, including N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butyramide, are explored for their antimicrobial and antitumor properties. A study by Högberg et al. (1984) synthesized oxolinic acid analogs to evaluate DNA gyrase inhibitors' antimicrobial activity, highlighting the structural significance of the N-1 atom in these compounds' modes of action (Högberg et al., 1984). Furthermore, Montoya et al. (2014) synthesized NH-pyrazoline derivatives bearing the 4-aryloxy-7-chloroquinoline fragment, demonstrating remarkable antitumor activity against 58 cancer cell lines, suggesting the potential of tetrahydroquinoline derivatives in the design of new antitumor agents (Montoya et al., 2014).
Synthesis Techniques and Catalysis : Innovative synthesis techniques for tetrahydroquinoline derivatives have been reported. Zhang and Li (2002) described a domino reaction catalyzed by indium chloride in water for synthesizing tetrahydroquinoline derivatives efficiently, showcasing the diversity in synthetic approaches (Zhang & Li, 2002).
Anticancer and Antioxidant Properties : The synthesis and evaluation of tetrahydroquinoline derivatives for their antioxidant properties in lubricating greases were studied by Hussein et al. (2016), indicating the compound's versatility beyond pharmacological applications (Hussein et al., 2016).
Chemical Properties and Reactivity : Research by Shi et al. (2013) on Rh(III)-catalyzed synthesis of multisubstituted isoquinoline and pyridine N-oxides from oximes and diazo compounds via C-H activation demonstrates the compound's chemical reactivity and potential for creating diverse molecular architectures (Shi et al., 2013).
Mechanism of Action
properties
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-3-12(16)14-10-5-6-11-9(8-10)4-7-13(17)15-11/h5-6,8H,2-4,7H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTSVTFGBUERSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)NC(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-butylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/no-structure.png)
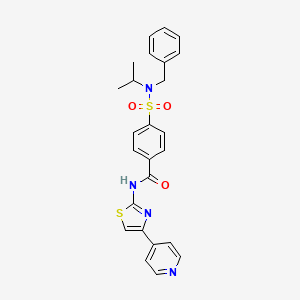


![5-[(3-chlorophenyl)amino]-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2646643.png)
